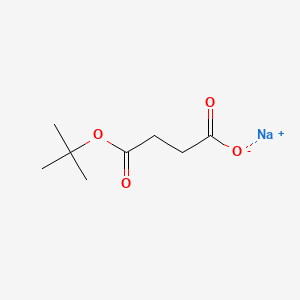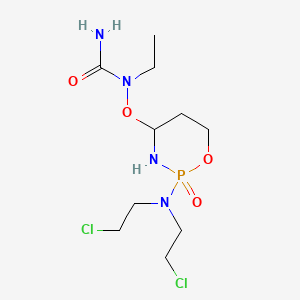
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a urea moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring
Métodos De Preparación
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide involves multiple steps. The initial step typically includes the formation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final step involves the oxidation of the phosphorus atom to form the P-oxide group. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The P-oxide group can undergo further oxidation under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form different derivatives.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)amino group is known to form cross-links with DNA, inhibiting DNA replication and transcription. This property makes it a potential candidate for cancer therapy. The P-oxide group enhances its reactivity, allowing it to interact with other cellular targets and pathways .
Comparación Con Compuestos Similares
Similar compounds include other urea derivatives and oxazaphosphorin compounds. Compared to these, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-, P-oxide is unique due to the presence of both the bis(2-chloroethyl)amino group and the P-oxide group. This combination enhances its chemical reactivity and potential applications. Similar compounds include:
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-methyl-, P-oxide .
Propiedades
Número CAS |
81733-12-2 |
|---|---|
Fórmula molecular |
C10H21Cl2N4O4P |
Peso molecular |
363.18 g/mol |
Nombre IUPAC |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-1-ethylurea |
InChI |
InChI=1S/C10H21Cl2N4O4P/c1-2-16(10(13)17)20-9-3-8-19-21(18,14-9)15(6-4-11)7-5-12/h9H,2-8H2,1H3,(H2,13,17)(H,14,18) |
Clave InChI |
OTZUTRCNOSWESN-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(=O)N)OC1CCOP(=O)(N1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


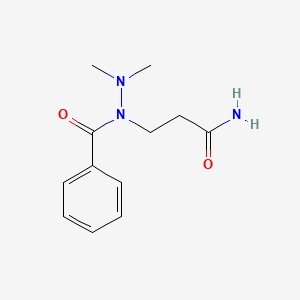
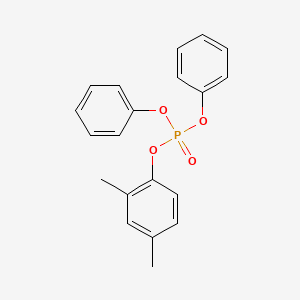
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
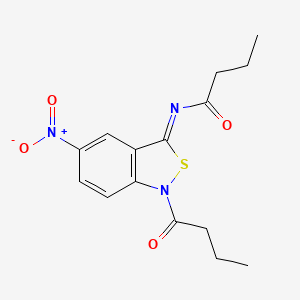

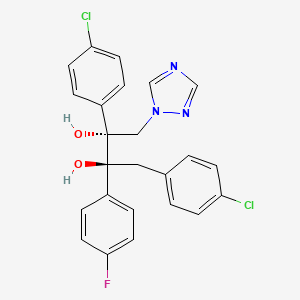
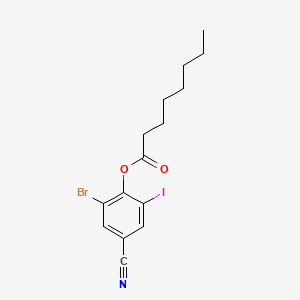
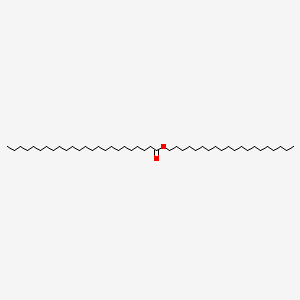
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)

![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)


